4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl
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Overview
Description
Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate: is an organic compound with the molecular formula C21H15FN2O2 This compound is a member of the carbamate family, which are esters of carbamic acid It is characterized by the presence of a benzyl group, a cyano group, and a fluoro-substituted biphenyl moiety
Scientific Research Applications
Chemistry:
Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .
Medicine:
Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry:
In the industrial sector, Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can be used in the production of polymers and other materials with specific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a chloroformate.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Industrial Production Methods:
Industrial production of carbamates often involves large-scale carbamoylation reactions using efficient and economical reagents. The use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation is one such method that offers broad functional group tolerance and streamlined workup procedures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can undergo oxidation reactions, typically involving the cyano group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or biphenyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield primary amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Benzyl carbamate: This compound is structurally similar but lacks the cyano and fluoro groups.
Phenyl carbamate: Another related compound, phenyl carbamate, is used in the synthesis of various organic molecules.
Uniqueness:
Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
benzyl N-[4-(2-cyano-3-fluorophenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-20-8-4-7-18(19(20)13-23)16-9-11-17(12-10-16)24-21(25)26-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINDBGOPMMXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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